1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a complex organic compound with the molecular formula C16H16ClNO4S2. This compound is notable for its unique structure, which includes a piperidine ring, a phenyl group, and a chlorothienylsulfonyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
One common synthetic route involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-phenylpiperidine-4-carboxylic acid under specific conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothienyl moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function and activity. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(5-Chlorothien-2-yl)sulfonyl]piperidine-4-carboxylic acid: This compound lacks the phenyl group, which may affect its binding properties and biological activity.
4-{[(E)-2-(5-Chlorothien-2-yl)vinyl]sulfonyl}-1-(1H-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one: This compound has a different core structure, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-phenylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S2/c17-13-6-7-14(23-13)24(21,22)18-10-8-16(9-11-18,15(19)20)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUCSPQNUZFWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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